molecular formula C11H17N3O4S B8529537 N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

Cat. No. B8529537
M. Wt: 287.34 g/mol
InChI Key: WUCLJETZBPSKOL-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

36.00 g (0.166 mol) of N-(4-nitro-phenyl)-methanesulphonic acid amide was dissolved in 2000 mL acetone. The solution was combined with 47.8 g (0.332 mol) of 1-chloro-2-dimethylaminoethane * HCl, 68.8 g (0.498 mol) of potassium carbonate, 5.0 g (0.033 mol) of sodium iodide and 50 mL water. It was refluxed for 16 hours with stirring. After the addition of another 23.9 g (0.166 mol) of 1-chloro-2-dimethylaminoethane * HCl, 45.9 g (0.332 mol) of potassium carbonate and 5.0 g (0.033 mol) of sodiumiodide, the mixture was refluxed for 5 hours with stirring. At RT the inorganic salts were filtered off. The filtrate was evaporated down i. vac. and the residue dissolved in EtOAc. The org. phase was washed 2× with semisat. aqueous sodium chloride solution, dried over magnesium sulphate, filtered and evaporated down i. vac.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step Two
Quantity
68.8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
45.9 g
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl[CH2:16][CH2:17][N:18]([CH3:20])[CH3:19].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O.O>[CH3:19][N:18]([CH3:20])[CH2:17][CH2:16][N:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)[S:11]([CH3:14])(=[O:13])=[O:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
2000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
47.8 g
Type
reactant
Smiles
ClCCN(C)C
Step Three
Name
Quantity
68.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
23.9 g
Type
reactant
Smiles
ClCCN(C)C
Name
Quantity
45.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
At RT the inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated down i
DISSOLUTION
Type
DISSOLUTION
Details
and the residue dissolved in EtOAc
WASH
Type
WASH
Details
phase was washed 2× with semisat
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous sodium chloride solution, dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Name
Type
Smiles
CN(CCN(S(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.